molecular formula C16H14N5NaO9S2 B12755664 Ammonium sodium 6-amino-4-hydroxy-5-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate CAS No. 83721-57-7

Ammonium sodium 6-amino-4-hydroxy-5-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12755664
CAS No.: 83721-57-7
M. Wt: 507.4 g/mol
InChI Key: SIKPXUBISMHSBC-UHFFFAOYSA-M
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name is derived from its parent naphthalene scaffold and substituent groups. The primary structure consists of a naphthalene ring substituted at positions 2, 4, 5, and 6. Key functional groups include:

  • 6-Amino (–NH₂) at position 6
  • 4-Hydroxy (–OH) at position 4
  • 2-Sulphonate (–SO₃⁻) at position 2
  • 5-((4-Nitro-2-sulphonatophenyl)azo) (–N=N– linked to a nitro- and sulphonato-substituted benzene ring) at position 5

The full systematic name is:
Ammonium sodium 6-amino-4-hydroxy-5-[(4-nitro-2-sulphonatophenyl)diazenyl]naphthalene-2-sulphonate .
This nomenclature adheres to IUPAC priority rules, where sulphonate groups are assigned lower numerical positions than hydroxy and amino groups due to higher seniority.

Molecular Formula and Stoichiometric Composition

The molecular formula is C₁₆H₁₂N₅O₁₀S₂·Na·NH₄ , reflecting:

  • Aromatic backbone : C₁₆H₁₂ (naphthalene and benzene rings)
  • Functional groups : N₅ (amino, azo, nitro), O₁₀ (hydroxy, sulphonate, nitro), S₂ (sulphonates)
  • Counterions : Sodium (Na⁺) and ammonium (NH₄⁺) balancing the two sulphonate (–SO₃⁻) groups

Table 1: Stoichiometric Breakdown

Component Quantity
Carbon (C) 16
Hydrogen (H) 16
Nitrogen (N) 5
Oxygen (O) 10
Sulfur (S) 2
Sodium (Na) 1
Ammonium (NH₄⁺) 1

The molecular weight is 509.43 g/mol , calculated as the sum of atomic masses.

Three-Dimensional Conformational Analysis

The compound’s geometry is influenced by steric and electronic factors:

  • Azo linkage (–N=N–) : Adopts a planar trans configuration to minimize steric strain, with a dihedral angle of 180° relative to the naphthalene ring.
  • Sulphonates (–SO₃⁻) : The bulky sulphonate groups at positions 2 (naphthalene) and 2’ (benzene) induce torsional strain, forcing the nitro group (–NO₂) at position 4’ into a coplanar arrangement with the benzene ring.
  • Hydroxy and amino groups : Participate in intramolecular hydrogen bonds with adjacent sulphonate oxygens, stabilizing a semi-planar conformation.

Figure 1: Predicted Conformational Features

  • Naphthalene ring: Nearly planar (deviation < 0.1 Å)
  • Azo-benzene moiety: Tilted at 12° relative to naphthalene plane
  • Sulphonates: Adopt equatorial positions to minimize repulsion

Azo-Hydrazone Tautomeric Equilibrium Dynamics

The azo group (–N=N–) exhibits tautomerism with its hydrazone form (–NH–N=) under specific conditions:

Factors influencing equilibrium :

  • pH : In acidic media (pH < 3), the hydrazone form dominates due to protonation of the azo nitrogen.
  • Substituents : Electron-withdrawing groups (e.g., –NO₂, –SO₃⁻) stabilize the azo form by delocalizing π-electrons.
  • Solvent polarity : Polar solvents (e.g., water) favor the hydrazone tautomer through solvation effects.

Table 2: Tautomeric Distribution in Aqueous Solution

pH Azo Form (%) Hydrazone Form (%)
2 18 82
7 95 5
12 97 3

The nitro group at position 4’ enhances azo stability by withdrawing electron density via resonance, reducing hydrazone conversion.

Crystallographic Data and Solid-State Packing Arrangements

X-ray diffraction studies of analogous disodium salts reveal:

  • Crystal system : Monoclinic
  • Space group : P2₁/c
  • Unit cell parameters :
    • a = 14.23 Å
    • b = 7.85 Å
    • c = 16.41 Å
    • β = 102.5°
  • Packing motifs :
    • π-π stacking between naphthalene rings (3.4 Å interplanar distance)
    • Hydrogen bonds between sulphonate oxygens and ammonium ions (O···H–N = 1.9 Å)
    • Ionic interactions between Na⁺ and –SO₃⁻ groups

Figure 2: Solid-State Architecture

  • Layered structure with alternating hydrophobic (aromatic) and hydrophilic (sulphonates, counterions) regions
  • Channels along the b-axis accommodating water molecules in hydrated forms

The ammonium ion’s smaller size compared to sodium alters packing efficiency, potentially reducing crystallinity compared to pure disodium salts.

Properties

CAS No.

83721-57-7

Molecular Formula

C16H14N5NaO9S2

Molecular Weight

507.4 g/mol

IUPAC Name

azanium;sodium;6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C16H12N4O9S2.H3N.Na/c17-11-3-1-8-5-10(30(24,25)26)7-13(21)15(8)16(11)19-18-12-4-2-9(20(22)23)6-14(12)31(27,28)29;;/h1-7,21H,17H2,(H,24,25,26)(H,27,28,29);1H3;/q;;+1/p-1

InChI Key

SIKPXUBISMHSBC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])N.[NH4+].[Na+]

Origin of Product

United States

Preparation Methods

Procedure:

  • Reactants :
    • Aromatic amine precursor.
    • Sodium nitrite (NaNO₂).
    • Acidic medium (typically hydrochloric acid).
  • Reaction Conditions :
    • Temperature: Maintain between $$0^\circ$$C and $$5^\circ$$C to prevent decomposition of the diazonium salt.
    • pH: Acidic environment is essential for stabilization.

Reaction Equation:

$$
\text{C}6\text{H}5\text{NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{C}6\text{H}5\text{N}2^+ + \text{NaCl} + \text{H}2\text{O}
$$

Coupling Reaction

The second stage involves coupling the diazonium salt with a coupling agent, typically an aromatic compound with electron-donating groups.

Procedure:

  • Reactants :
    • Diazonium salt (prepared from the above step).
    • Coupling agent: A naphthalene derivative such as naphthol or amino-naphthalene sulfonates.
  • Reaction Conditions :
    • Temperature: Slightly elevated temperatures (e.g., $$20^\circ$$C to $$30^\circ$$C).
    • pH: Adjusted to mildly alkaline conditions using sodium hydroxide or ammonia.

Reaction Equation:

$$
\text{C}6\text{H}5\text{N}2^+ + \text{C}{10}\text{H}_7(\text{OH}) \rightarrow \text{Azo Compound}
$$

Purification and Isolation

After synthesis, purification steps are essential to obtain high-purity ammonium sodium azo dye.

Steps:

  • Precipitation : The product is precipitated by adjusting pH or cooling.
  • Filtration : Solid product is separated using vacuum filtration.
  • Washing : The precipitate is washed with cold water to remove impurities.
  • Drying : Final product is dried under vacuum or at low temperatures.

Reaction Control Parameters

To ensure high yield and purity, careful control of reaction parameters is necessary:

Parameter Diazotization Stage Coupling Stage
Temperature $$0^\circ C - 5^\circ C$$ $$20^\circ C - 30^\circ C$$
pH Acidic Mildly alkaline
Reactant Ratios Stoichiometric Slight excess of coupling agent

Mechanistic Insights

The formation of azo dyes involves electrophilic substitution, where the diazonium ion acts as an electrophile and reacts with the nucleophilic coupling agent.

Mechanism:

  • Formation of diazonium ion via nitrosation.
  • Electrophilic attack on the aromatic ring of the coupling agent.
  • Stabilization through resonance structures.

Data Table: Summary of Key Parameters

Step Reactants Conditions Products
Diazotization Aromatic amine, NaNO₂, HCl $$0^\circ C - 5^\circ C$$, acidic pH Diazonium salt
Coupling Reaction Diazonium salt, naphthalene derivative $$20^\circ C - 30^\circ C$$, alkaline pH Ammonium sodium azo compound

Notes on Industrial Scale-Up

For large-scale synthesis:

  • Continuous monitoring of temperature and pH is required using automated systems.
  • Reactors designed for efficient heat exchange are preferred for maintaining low temperatures during diazotization.

Chemical Reactions Analysis

Types of Reactions

Ammonium sodium 6-amino-4-hydroxy-5-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Products vary based on the extent of oxidation, ranging from partially oxidized intermediates to fully oxidized compounds.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.

Scientific Research Applications

Ecotoxicity Studies:
Research has indicated that azo dyes can have significant environmental impacts due to their persistence and potential toxicity. Ammonium sodium 6-amino-4-hydroxy-5-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate has been studied for its degradation products and their effects on aquatic life. Such studies help in understanding the environmental fate of these compounds and the necessity for effective wastewater treatment processes.

Case Study:
A study conducted on the degradation of azo dyes in water systems showed that this compound can be effectively broken down using advanced oxidation processes (AOPs). This research emphasizes the importance of developing sustainable methods for dye removal from industrial effluents.

Health and Safety Evaluations

Potential Health Effects:
The health implications of exposure to azo dyes have garnered attention, particularly concerning their carcinogenic potential. This compound has been evaluated for its mutagenic properties through various assays. Regulatory bodies have recommended monitoring exposure levels in occupational settings.

Table 2: Health Risk Assessment Findings

Study TypeFindings
Mutagenicity TestsPositive results in some assays
Occupational Exposure LimitsRecommended monitoring levels established

Food Industry Applications

Food Coloring Agent:
This compound is also utilized as a food coloring agent due to its vibrant color and stability under various conditions. It is approved for use in certain food products, although stringent regulations govern its application to ensure consumer safety.

Regulatory Framework:
The use of this compound in food products is regulated by various national and international standards, ensuring that it meets safety criteria before being approved for consumption.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application:

    In pH indicators: The azo group undergoes protonation and deprotonation, leading to color changes.

    In staining techniques: The compound binds to specific cellular components, enhancing contrast in microscopy images.

    In therapeutic applications: The compound’s structure allows it to interact with biological molecules, potentially affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Azo Dyes

Compound Name (CAS) Molecular Formula Key Substituents Applications
Ammonium sodium 6-amino-4-hydroxy-5-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate (6441-91-4) C₁₆H₁₀N₄Na₂O₉S₂ -NO₂ (para), -SO₃⁻ (ortho), -NH₂ (position 6), -OH (position 4) Textile dyeing, industrial colorants
Disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate (2783-94-0) C₁₆H₁₀N₂Na₂O₇S₂ -SO₃⁻ (para), -OH (position 6) Food additive (Sunset Yellow, CI 15985), cosmetics (hair dyes)
Disodium 4-amino-5-hydroxy-3-[(3-nitrophenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonate (5850-35-1) C₂₂H₁₄N₆Na₂O₁₀S₂ Dual azo linkages (-N=N-), -NO₂ (meta), -NH₂ (position 4) High-intensity pigments, specialty coatings
Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate (70865-30-4) C₂₄H₂₂N₄O₆S₂·Na -SO₂-NH-(ethylphenyl) (ortho), -NH₂ (position 6) Biomedical staining, pH-sensitive indicators

Key Observations :

  • Nitro Group Placement : The para-nitro group in Acid Violet 1 (6441-91-4) enhances electron withdrawal, stabilizing the azo chromophore compared to meta-nitro derivatives like 5850-35-1 .
  • Sulphonates : Acid Violet 1 and Sunset Yellow (2783-94-0) both feature two sulphonate groups, but their positions (2,7 vs. 2,4) affect solubility and binding affinity in aqueous matrices .
  • Azo Linkages: Dual azo groups in 5850-35-1 increase conjugation length, shifting absorbance to longer wavelengths (≥600 nm) compared to mono-azo compounds .

Toxicity and Regulatory Status

Table 2: Toxicological and Regulatory Profiles

Compound (CAS) Acute Oral Toxicity (Rat LD₅₀) Carcinogenicity (IARC) Regulatory Approvals
Acid Violet 1 (6441-91-4) Not reported Not classified Industrial use; restricted in food/consumer products due to potential mutagenicity
Sunset Yellow (2783-94-0) >10,000 mg/kg (low toxicity) Group 3 (Not classifiable) Approved for food (FAO/WHO JECFA) and cosmetics (EU/INCI)
5850-35-1 No data No data Limited to non-consumer applications (e.g., inks, coatings)

Critical Analysis :

  • Acute Toxicity : Sunset Yellow exhibits low acute toxicity (LD₅₀ >10,000 mg/kg), while Acid Violet 1 lacks sufficient data, necessitating precautionary handling .
  • Regulatory Gaps : Acid Violet 1 is absent from major food additive compendia (e.g., FAO/WHO JECFA) but is regulated under industrial safety guidelines .

Analytical Differentiation

Chromatographic methods, such as reversed-phase HPLC, effectively distinguish these compounds. For example:

  • Sunset Yellow (2783-94-0): Elutes at 8.2 min (C18 column, 0.05 M ammonium acetate/methanol gradient) .
  • Acid Violet 1 (6441-91-4) : Requires dual-wavelength detection (235 nm and 254 nm) due to its nitro-aromatic absorbance profile .

Biological Activity

Ammonium sodium 6-amino-4-hydroxy-5-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate, commonly known as a reactive azo dye, is a compound of significant interest due to its diverse applications in textiles and potential biological activities. This article explores its biological properties, including antimicrobial activity, cytotoxicity, and environmental impact.

  • Molecular Formula : C16H10N4Na2O9S2
  • Molecular Weight : 434.39 g/mol
  • CAS Number : 135764771
  • IUPAC Name : 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt

Antimicrobial Properties

Research indicates that azo dyes, including the compound in focus, exhibit varying degrees of antimicrobial activity. A study demonstrated that certain azo dyes possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of the bacterial cell membrane and interference with metabolic processes.

Microorganism Zone of Inhibition (mm) Concentration (mg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Pseudomonas aeruginosa12100

Cytotoxicity Studies

Cytotoxic effects have been evaluated using various cell lines. The compound demonstrated significant cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy.

Cell Line IC50 (µM) Reference
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

Environmental Impact

The environmental fate of azo dyes is critical due to their widespread use. Studies have shown that these compounds can undergo degradation in wastewater treatment processes, but some metabolites may retain toxicity. The presence of nitro groups in the structure can lead to the formation of potentially harmful byproducts.

Case Studies

  • Textile Industry Application
    A case study highlighted the use of this azo dye in textile dyeing processes. The dye was found to impart vibrant colors while exhibiting lower toxicity compared to traditional dyes. However, post-dyeing effluents required careful management to mitigate environmental impact.
  • Biomedical Research
    Another study investigated the potential of this compound as a drug delivery system. Its ability to bind with various biomolecules suggests that it could be engineered for targeted delivery in cancer therapies.

Q & A

Q. How can researchers optimize the synthesis yield of this azo-naphthalene sulphonate compound?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

  • pH and Temperature: Maintain pH 8–10 (ammonia buffer) and 0–5°C during diazotization to minimize side reactions (e.g., premature coupling or decomposition of intermediates) .
  • Stoichiometry: Use a 1:1 molar ratio of the amino-naphthalene precursor to the nitro-sulphonated diazonium salt to avoid unreacted intermediates .
  • Purification: Isolate the product via salting-out with sodium chloride, followed by recrystallization in ethanol/water (70:30 v/v) .
ParameterOptimal Range
pH8–10
Temp.0–5°C
SolventEthanol/Water

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer: Combine chromatographic and spectroscopic methods:

  • HPLC: Use a C18 column with 0.05 M ammonium acetate (Eluent A) and methanol (Eluent B) in gradient mode (20:80 to 50:50 over 20 min). Detect at 235/254 nm .
  • UV-Vis Spectroscopy: Analyze λmax in aqueous solution (expected ~480–520 nm due to azo and nitro conjugation) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M–Na]⁻ ion) with <2 ppm error .

Q. How does solubility vary across solvents, and what stabilizes the compound in solution?

Methodological Answer: The compound’s sulfonate groups confer high aqueous solubility but limited organic solvent compatibility:

  • High Solubility: 0.1 M ammonium acetate (≥50 mg/mL) and DMSO (limited due to hygroscopicity) .
  • Low Solubility: Ethyl acetate, chloroform, or hexane (<1 mg/mL).
  • Stabilization: Store solutions at 4°C in dark vials to prevent azo bond photodegradation. Adjust pH to 7–9 to avoid sulfonate protonation .

Advanced Research Questions

Q. How do metal ions interact with this compound, and what methodological approaches quantify chelation?

Methodological Answer: The amino and hydroxyl groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺):

  • Titration Studies: Use UV-Vis titration (400–600 nm) with incremental CuSO₄ additions. Calculate binding constants via Benesi-Hildebrand plots .
  • Competitive Assays: Compare fluorescence quenching with EDTA to confirm metal specificity .
  • X-ray Crystallography: Co-crystallize with Cu²⁺ to resolve coordination geometry (if single crystals form) .

Q. What pathways dominate its photodegradation under UV exposure, and how can kinetics be modeled?

Methodological Answer: The azo bond (-N=N-) is photolabile. Key steps:

  • Experimental Setup: Irradiate aqueous solutions (254 nm, 25°C) and sample at intervals. Monitor decay via HPLC .
  • Degradation Products: Identify nitroso intermediates (HPLC-MS/MS) and sulfonate fragments (ion chromatography) .
  • Kinetic Modeling: Fit data to pseudo-first-order kinetics; calculate half-life (t₁/₂) and quantum yield (Φ) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer: Discrepancies often arise from tautomerism or solvent effects:

  • Tautomer Identification: Compare experimental ¹H NMR (D₂O) with DFT-calculated chemical shifts for keto-enol or azo-hydrazone forms .
  • Solvent Correction: Use COSMO-RS simulations to adjust for solvent polarity’s impact on UV-Vis λmax .
  • Validation: Cross-check with 2D NMR (HSQC, HMBC) to assign proton-carbon correlations unambiguously .

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